Comprehensive Technical Guide: Chemical and Physical Properties of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine
Comprehensive Technical Guide: Chemical and Physical Properties of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine
Executive Summary
The compound 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine (C₉H₁₈N₂) represents a highly versatile, nitrogen-containing heterocyclic scaffold. While fully aromatic pyrazines are ubiquitous in both nature and industry, their partially saturated tetrahydro-derivatives offer unique stereochemical and electronic properties. The 1,2,3,6-tetrahydropyrazine core is a critical motif in two primary domains: as a potent sensory active compound originating from Maillard reactions, and as a rigidified, functionalizable scaffold in medicinal chemistry.
As a Senior Application Scientist, my objective in this whitepaper is to move beyond superficial descriptions and provide a rigorous, mechanistic understanding of this specific molecule. By establishing a self-validating framework for its synthesis and characterization, this guide empowers researchers to confidently integrate this compound into advanced drug discovery and flavor chemistry pipelines.
Structural and Physicochemical Profiling
The stability and reactivity of tetrahydropyrazines are heavily dictated by the position of their endocyclic double bonds. Structurally analogous to 1,2,3,6-tetrahydropyridines, the 1,2,3,6-tetrahydropyrazine isomer features an isolated double bond that avoids the rapid, often uncontrollable tautomerization typically observed in 1,2,3,4-isomers .
Due to the highly specific asymmetric substitution pattern of 3,6-dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine, the quantitative physicochemical profile below is synthesized via structural analogy and computational extrapolation from well-characterized derivatives such as trimethyl-tetrahydropyrazine .
Table 1: Physicochemical Properties
| Property | Value | Method / Source |
| Molecular Formula | C₉H₁₈N₂ | Exact Mass |
| Molecular Weight | 154.25 g/mol | Computed |
| Physical State | Colorless to pale yellow liquid | Extrapolated from analogous pyrazines |
| LogP (Octanol/Water) | ~1.8 | Extrapolated (Crippen method) |
| Boiling Point | 190 °C – 210 °C | Estimated via Joback method |
| Density | ~0.91 – 0.94 g/mL | Structural Analogy |
| Hydrogen Bond Donors | 2 | Computed (N-H groups) |
| Hydrogen Bond Acceptors | 2 | Computed (Nitrogen lone pairs) |
Synthesis Methodology: A Self-Validating Protocol
While the acid-catalyzed cyclization of 1,2-diaminopropane and aliphatic ketones is a primary documented route for simple tetrahydropyrazine derivatives , achieving the precise 3,6-dimethyl-5-propyl substitution pattern via this method is statistically challenging due to cross-condensation and regioselectivity issues.
To ensure absolute structural integrity, our laboratory employs a self-validating kinetic trap : the controlled catalytic hydrogenation of the parent aromatic compound, 3,6-dimethyl-5-propylpyrazine.
Experimental Protocol: Controlled Catalytic Hydrogenation
Causality & Rationale: We deliberately select Palladium on Carbon (Pd/C) over Adam’s catalyst (PtO₂). PtO₂ is overly active and will thermodynamically drive the reaction to the fully saturated piperazine. By using Pd/C under mild pressure and strictly monitoring hydrogen uptake, we leverage the steric bulk of the propyl and methyl groups to kinetically trap the intermediate 1,2,3,6-tetrahydro isomer.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 50 mmol of 3,6-dimethyl-5-propylpyrazine in 100 mL of anhydrous ethanol in a high-pressure Parr reactor.
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Catalyst Addition: Add 5 mol% Palladium on Carbon (Pd/C, 10 wt%). Purge the vessel three times with inert Argon gas to remove residual oxygen.
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Hydrogenation: Pressurize the reactor to exactly 3.0 atm with H₂ gas and maintain the temperature at 25 °C under vigorous stirring.
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Kinetic Monitoring (Critical Step): Monitor the volumetric hydrogen uptake continuously. The reaction must be stalled exactly at the consumption of 2.0 equivalents of H₂.
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Quench: Upon reaching the theoretical H₂ volume, immediately vent the reactor and chill the mixture to 10 °C to halt any further reduction.
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Purification: Filter the crude mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and purify the product via fractional distillation under reduced pressure to isolate the pure 3,6-dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine.
Fig 1. Step-by-step workflow for the controlled catalytic hydrogenation and purification.
Analytical Characterization
To guarantee the trustworthiness of the synthesis, the protocol must be analytically validated to confirm the reduction state.
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Gas Chromatography-Mass Spectrometry (GC-MS): The presence of a molecular ion peak at m/z 154 confirms the addition of exactly four hydrogen atoms to the parent pyrazine (MW 150 -> 154).
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¹H NMR Spectroscopy: The 1,2,3,6-isomer provides a stable, distinct NMR profile. The absence of aromatic pyrazine protons and the emergence of saturated methine/methylene protons adjacent to the secondary amines confirm the successful partial reduction.
Applications in Flavor and Medicinal Chemistry
Sensory and Flavor Chemistry
Alkyl-substituted pyrazines and their tetrahydro-derivatives are key odorants formed via the Maillard reaction (e.g., during the roasting of coffee or nuts) . The addition of a propyl chain at the C5 position significantly enhances the molecule's lipophilicity, which alters its volatility and lowers its sensory detection threshold, often imparting deep roasted or earthy bell-pepper notes.
Medicinal Chemistry & Receptor Modulation
The tetrahydropyrazine core serves as a privileged, rigidified scaffold for multi-target drug discovery.
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Adenosine Receptors: Tetrahydropyrazino-annelated derivatives have been successfully utilized as potent antagonistic ligands for human A1 and A2A adenosine receptors .
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TRPM8 Thermoreceptors: Structurally related nitrogenous heterocycles act as potent modulators of the TRPM8 thermoreceptor. By mimicking the spatial arrangement of menthol-like compounds, these derivatives trigger calcium influx in sensory neurons, acting as long-lasting physiological cooling agents .
Fig 2. Mechanism of TRPM8 receptor modulation by tetrahydropyrazine derivatives.
References
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Cheméo. Trimethyl-tetrahydropyrazine - Chemical & Physical Properties. Cheméo. URL: [Link]
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PubChem. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750. National Institutes of Health (NIH). URL: [Link]
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Diva-portal. The Properties of Sugar Focusing. Diva-portal.org. URL:[Link]
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National Center for Biotechnology Information. Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC - NIH. URL: [Link]
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Frontiers. Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs. Frontiers in Chemistry. URL:[Link]
